molecular formula C18H20N2O2S B2376536 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide CAS No. 1421467-02-8

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide

Cat. No.: B2376536
CAS No.: 1421467-02-8
M. Wt: 328.43
InChI Key: BUKQXSHSRVVZOA-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide, also known as CM-272, is a small molecule inhibitor that has shown potential in the treatment of cancer. It is a member of the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway and targets the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the production of NAD+.

Scientific Research Applications

Corrosion Inhibition

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide, as part of the nicotinamide derivatives family, has been studied for its corrosion inhibition effects. In a study by Chakravarthy, Mohana, and Pradeep Kumar (2014), nicotinamide derivatives were synthesized and tested for their ability to inhibit corrosion on mild steel in hydrochloric acid solution. These derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, showed significant efficiency in reducing corrosion, indicating their potential application in industrial settings where corrosion prevention is crucial (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Cancer Research

In the context of cancer research, studies have highlighted the role of Nicotinamide N-methyltransferase (NNMT), a related enzyme, in cancer cell metabolism. Ulanovskaya, Zuhl, and Cravatt (2013) found that NNMT overexpression in cancer cells leads to altered epigenetic states and heightened expression of pro-tumorigenic gene products. This research underscores the potential of targeting NNMT and related compounds in cancer therapy (Ulanovskaya, Zuhl, & Cravatt, 2013).

Metabolic Disorders

Kannt et al. (2018) explored the role of NNMT inhibitors, which are structurally related to nicotinamide derivatives, in metabolic disorders. They identified a small molecule, JBSNF-000088, that inhibits NNMT activity and improves metabolic parameters in animal models of obesity and type-2 diabetes. This finding suggests the potential of this compound and related compounds in the treatment of metabolic diseases (Kannt et al., 2018).

DNA Damage Repair

Berger and Sikorski (1980) discovered that nicotinamide, a compound closely related to this compound, stimulates DNA repair synthesis in human lymphocytes exposed to various DNA-damaging agents. This study implies that nicotinamide derivatives could potentially be used in therapies aimed at enhancing DNA repair mechanisms (Berger & Sikorski, 1980).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-23-17-15(8-5-11-19-17)16(21)20-12-18(22,14-9-10-14)13-6-3-2-4-7-13/h2-8,11,14,22H,9-10,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKQXSHSRVVZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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